5-Chloro-2-(methylthio)isonicotinic acid
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Overview
Description
5-Chloro-2-(methylthio)isonicotinic acid is an organic compound with the molecular formula C7H6ClNO2S It is a derivative of isonicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylthio)isonicotinic acid typically involves the chlorination of 2-(methylthio)isonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 2-(methylthio)isonicotinic acid is dissolved in an appropriate solvent such as dichloromethane (DCM), and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylthio)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
5-Chloro-2-(methylthio)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylthio)isonicotinic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key enzymes and metabolic processes within the microbial cells .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A parent compound with a carboxyl group at the 4-position of the pyridine ring.
Nicotinic acid:
Picolinic acid: With a carboxyl group at the 2-position.
2-Chloroisonicotinic acid: A derivative with a chlorine atom at the 2-position
Uniqueness
5-Chloro-2-(methylthio)isonicotinic acid is unique due to the presence of both a chlorine atom and a methylthio group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-methylsulfanylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKGIQPNUCYICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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